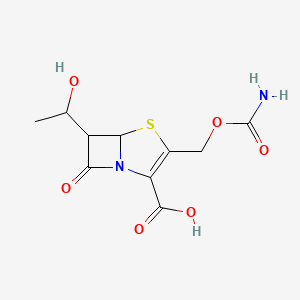
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group and a phenyl ring bearing two trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes.
Introduction of the Phenyl Ring: The phenyl ring with trifluoromethyl groups can be introduced via a nucleophilic aromatic substitution reaction.
Hydroxyl Group Addition: The hydroxyl group can be added through a reduction reaction, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit high selectivity and affinity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The racemic mixture containing both enantiomers.
1-(3,5-Difluoromethyl)phenyl)pyrrolidin-3-OL: A similar compound with difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL is unique due to its specific chiral configuration and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H11F6NO |
|---|---|
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)7-3-8(12(16,17)18)5-9(4-7)19-2-1-10(20)6-19/h3-5,10,20H,1-2,6H2 |
Clé InChI |
YSXHALNHLUJRBC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)


![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
![(1S,2S,6S,7S)-10,33-bis(cyclopropylmethyl)-18,25-dioxa-10,21,33-triazaundecacyclo[24.9.1.17,13.01,24.02,32.03,22.04,20.06,11.07,19.030,36.017,37]heptatriaconta-3(22),4(20),13(37),14,16,26,28,30(36)-octaene-2,6,16,27-tetrol](/img/structure/B14792994.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)

